molecular formula C18H22N2O4S B1194290 Besunide CAS No. 36148-38-6

Besunide

Cat. No.: B1194290
CAS No.: 36148-38-6
M. Wt: 362.4 g/mol
InChI Key: VCPBYLUDWGYFIQ-UHFFFAOYSA-N
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Description

BESUNIDE: is a chemical compound with the molecular formula C18H22N2O4S . It is also known by its systematic name, 4-Benzyl-3-(butylamino)-5-sulfamoylbenzoic acid . This compound is characterized by its unique structure, which includes a benzyl group, a butylamino group, and a sulfamoyl group attached to a benzoic acid core.

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of BESUNIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzyl Group: The benzyl group is introduced through a Friedel-Crafts alkylation reaction, where benzyl chloride reacts with a suitable aromatic compound in the presence of a Lewis acid catalyst.

    Introduction of the Butylamino Group: The butylamino group is introduced through a nucleophilic substitution reaction, where a butylamine reacts with an appropriate intermediate.

    Formation of the Sulfamoyl Group: The sulfamoyl group is introduced through a sulfonation reaction, where a sulfonyl chloride reacts with an amine group on the intermediate compound.

    Final Assembly: The final step involves the coupling of the intermediate compounds to form the desired this compound structure.

Industrial Production Methods: : Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: : BESUNIDE undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert this compound to its corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the this compound molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, alcohols, or thiols are used under basic or acidic conditions.

Major Products

Scientific Research Applications

BESUNIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of BESUNIDE involves its interaction with specific molecular targets and pathways. It is known to bind to certain enzymes and receptors, modulating their activity. This can lead to various downstream effects, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses. The exact molecular targets and pathways involved depend on the specific application and context in which this compound is used .

Comparison with Similar Compounds

BESUNIDE can be compared with other similar compounds, such as:

    Sulfonamides: Similar in having a sulfamoyl group, but differ in their overall structure and biological activity.

    Benzoic Acid Derivatives: Share the benzoic acid core but differ in the substituents attached to the aromatic ring.

    Amines: Similar in having an amino group, but differ in their additional functional groups and overall structure.

Uniqueness: : this compound’s uniqueness lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

36148-38-6

Molecular Formula

C18H22N2O4S

Molecular Weight

362.4 g/mol

IUPAC Name

4-benzyl-3-(butylamino)-5-sulfamoylbenzoic acid

InChI

InChI=1S/C18H22N2O4S/c1-2-3-9-20-16-11-14(18(21)22)12-17(25(19,23)24)15(16)10-13-7-5-4-6-8-13/h4-8,11-12,20H,2-3,9-10H2,1H3,(H,21,22)(H2,19,23,24)

InChI Key

VCPBYLUDWGYFIQ-UHFFFAOYSA-N

SMILES

CCCCNC1=C(C(=CC(=C1)C(=O)O)S(=O)(=O)N)CC2=CC=CC=C2

Canonical SMILES

CCCCNC1=C(C(=CC(=C1)C(=O)O)S(=O)(=O)N)CC2=CC=CC=C2

36148-38-6

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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